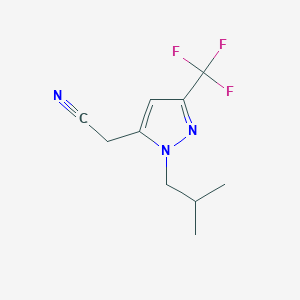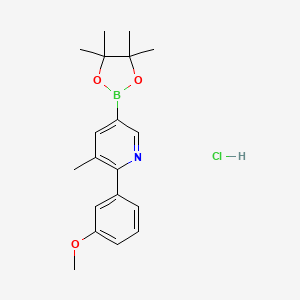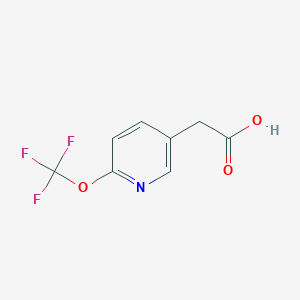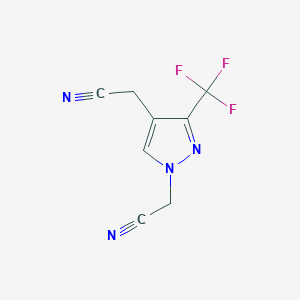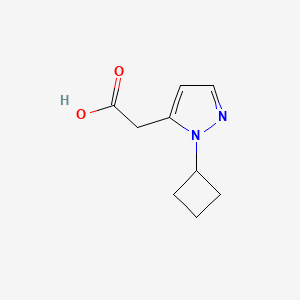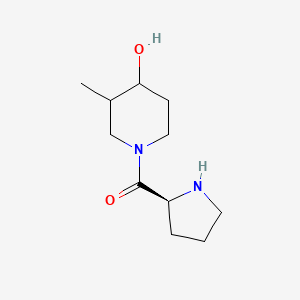
1-(L-Prolyl)-4-hydroxy-3-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(L-Prolyl)-4-hydroxy-3-methylpiperidine is a synthetic compound derived from L-proline, an amino acid that plays a crucial role in protein synthesis and structure. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a hydroxy group and a methyl group. The presence of the L-prolyl moiety adds to its biological significance, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1-(L-Prolyl)-4-hydroxy-3-methylpiperidine typically involves several steps, starting with the preparation of L-proline derivatives. One common method includes the use of heptafluorobutyl chloroformate for derivatization, followed by amidation with methylamine . Industrial production methods often involve microbial fermentation processes, where specific strains of microorganisms are engineered to produce the desired compound .
Analyse Chemischer Reaktionen
1-(L-Prolyl)-4-hydroxy-3-methylpiperidine undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions often occur at the hydroxy or methyl groups, facilitated by reagents like alkyl halides.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pH conditions. Major products formed from these reactions include various hydroxyproline derivatives and other modified piperidine compounds .
Wissenschaftliche Forschungsanwendungen
1-(L-Prolyl)-4-hydroxy-3-methylpiperidine has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules.
Biology: The compound is used to study protein folding and stability due to its proline-derived structure.
Industry: The compound is utilized in the production of biodegradable polymers and other industrial materials.
Wirkmechanismus
The mechanism of action of 1-(L-Prolyl)-4-hydroxy-3-methylpiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an enzyme inhibitor, modulating the activity of enzymes involved in proline metabolism. It also influences cellular pathways related to protein synthesis and degradation .
Vergleich Mit ähnlichen Verbindungen
1-(L-Prolyl)-4-hydroxy-3-methylpiperidine can be compared with other proline analogues, such as:
L-Azetidine-2-carboxylic acid: A toxic non-proteinogenic amino acid found in certain plants.
Trans-4-hydroxy-L-proline: The most abundant component of mammalian collagen.
Cis-4-hydroxy-L-proline: Another hydroxyproline derivative with significant biological activity.
The uniqueness of this compound lies in its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H20N2O2 |
|---|---|
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
(4-hydroxy-3-methylpiperidin-1-yl)-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C11H20N2O2/c1-8-7-13(6-4-10(8)14)11(15)9-3-2-5-12-9/h8-10,12,14H,2-7H2,1H3/t8?,9-,10?/m0/s1 |
InChI-Schlüssel |
KRZLDTUABBBHMH-KYHHOPLUSA-N |
Isomerische SMILES |
CC1CN(CCC1O)C(=O)[C@@H]2CCCN2 |
Kanonische SMILES |
CC1CN(CCC1O)C(=O)C2CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


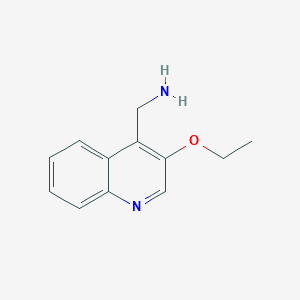
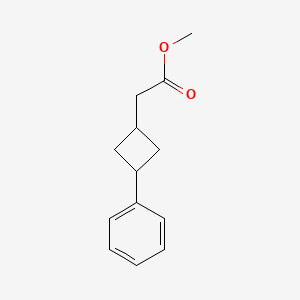
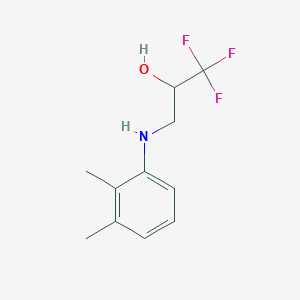
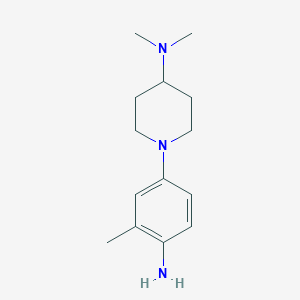
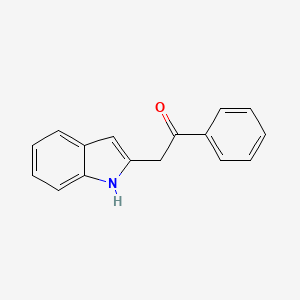
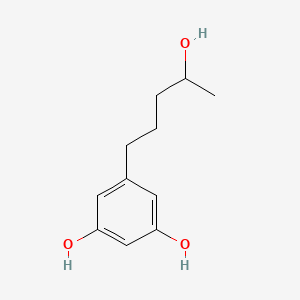
![(4R,9AS)-4-methylhexahydro-2H,6H-pyrazino[2,1-b][1,3]oxazin-6-one](/img/structure/B13344354.png)
![Ethyl 6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13344366.png)
![(1R,6S)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B13344367.png)
